![molecular formula C14H10BrN3O B5315825 2-bromo-N-1H-indazol-5-ylbenzamide](/img/structure/B5315825.png)
2-bromo-N-1H-indazol-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-1H-indazol-5-ylbenzamide, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the protein kinase PLK1, which is involved in cell division and proliferation.
Mécanisme D'action
PLK1 is a protein kinase that is involved in cell division and proliferation. It plays a critical role in mitosis, and is required for proper spindle formation and chromosome segregation. 2-bromo-N-1H-indazol-5-ylbenzamide inhibits PLK1 activity by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-1H-indazol-5-ylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models. In addition, 2-bromo-N-1H-indazol-5-ylbenzamide has been shown to have a synergistic effect with other anticancer agents, such as taxanes and DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-bromo-N-1H-indazol-5-ylbenzamide is its high potency and specificity for PLK1. This makes it a valuable tool for studying the role of PLK1 in cancer and other diseases. However, one limitation of 2-bromo-N-1H-indazol-5-ylbenzamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-1H-indazol-5-ylbenzamide. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibition. Finally, there is interest in the development of combination therapies that can enhance the antitumor activity of PLK1 inhibitors.
Méthodes De Synthèse
The synthesis of 2-bromo-N-1H-indazol-5-ylbenzamide involves a series of chemical reactions. The starting material is 4-bromoaniline, which is reacted with 2-cyanobenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 5-bromoindazole-3-carboxylic acid to form the final product, 2-bromo-N-1H-indazol-5-ylbenzamide.
Applications De Recherche Scientifique
2-bromo-N-1H-indazol-5-ylbenzamide has been extensively studied for its potential use in cancer treatment. PLK1 is overexpressed in many types of cancer, and inhibition of this protein kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-bromo-N-1H-indazol-5-ylbenzamide has been shown to inhibit PLK1 activity in vitro and in vivo, and has demonstrated potent antitumor activity in preclinical models.
Propriétés
IUPAC Name |
2-bromo-N-(1H-indazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-12-4-2-1-3-11(12)14(19)17-10-5-6-13-9(7-10)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYAWKIJHXNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.